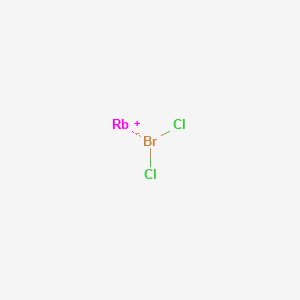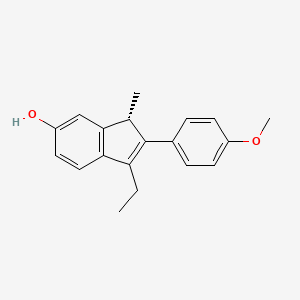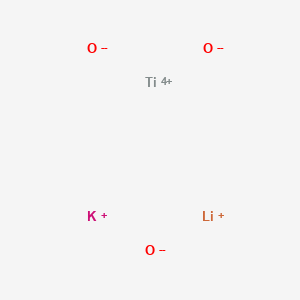
3,6-Nonadien-1-ol, (6Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Nonadien-1-ol, (6Z)- is an organic compound with the molecular formula C9H16O. It is an aliphatic alcohol characterized by the presence of two double bonds at the third and sixth positions in the carbon chain, with the sixth double bond in the Z-configuration. This compound is known for its distinctive green, waxy odor and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Nonadien-1-ol, (6Z)- typically involves the following steps:
Starting Materials: The synthesis begins with nonadiene, a hydrocarbon with nine carbon atoms and two double bonds.
Hydroboration-Oxidation: The nonadiene undergoes hydroboration-oxidation, where borane (BH3) adds across the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the alcohol.
Industrial Production Methods: Industrial production of 3,6-Nonadien-1-ol, (6Z)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Nonadien-1-ol, (6Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Nonadienal, Nonadienoic acid
Reduction: Nonane
Substitution: Nonadienyl chloride
Aplicaciones Científicas De Investigación
3,6-Nonadien-1-ol, (6Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart green, fresh notes to products.
Mecanismo De Acción
The mechanism of action of 3,6-Nonadien-1-ol, (6Z)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with olfactory receptors in the nasal epithelium, triggering a sensory response.
Pathways Involved: The compound activates the olfactory signaling pathway, leading to the perception of its characteristic odor.
Comparación Con Compuestos Similares
- 3,6-Nonadien-1-ol, (E,Z)-
- 3,6-Nonadien-1-ol, (Z,Z)-
- 2,6-Nonadien-1-ol, (E,Z)-
Comparison:
- 3,6-Nonadien-1-ol, (6Z)- is unique due to the Z-configuration of the double bond at the sixth position, which imparts distinct olfactory properties compared to its E,Z and Z,Z isomers.
- 3,6-Nonadien-1-ol, (E,Z)- has a different spatial arrangement of the double bonds, leading to variations in reactivity and odor profile.
- 2,6-Nonadien-1-ol, (E,Z)- differs in the position of the double bonds, affecting its chemical behavior and applications .
Propiedades
Número CAS |
186906-32-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3Z,6E)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6- |
Clave InChI |
PICGPEBVZGCYBV-FDTUMDBZSA-N |
SMILES isomérico |
CC/C=C/C/C=C\CCO |
SMILES canónico |
CCC=CCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


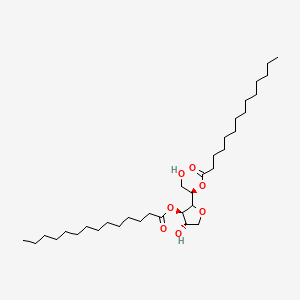
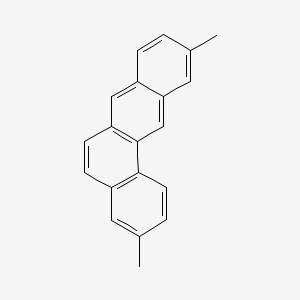
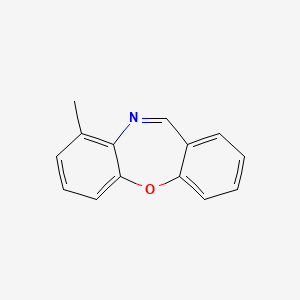

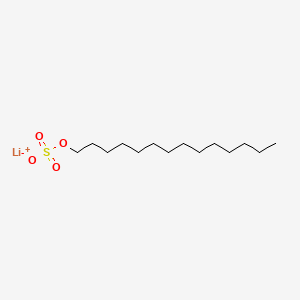
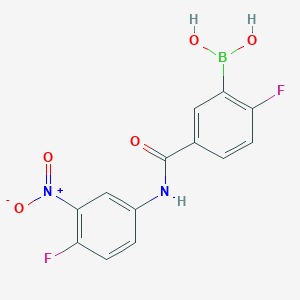
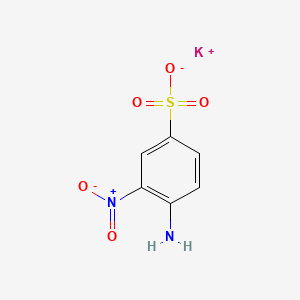
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
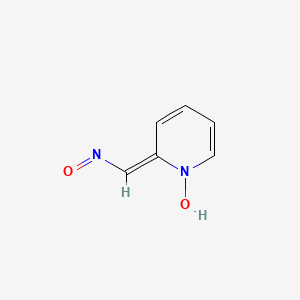

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
